molecular formula C21H18N4O3 B2608343 N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-21-4

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2608343
CAS No.: 941920-21-4
M. Wt: 374.4
InChI Key: BTQSROSXJSONGD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.

    Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions.

    Acetylation: The final step often involves acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazine derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide derivatives: Compounds with similar acetamide groups but different core structures.

Uniqueness

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-28-17-9-7-16(8-10-17)22-20(26)14-24-11-12-25-19(21(24)27)13-18(23-25)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQSROSXJSONGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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